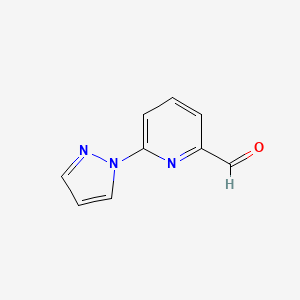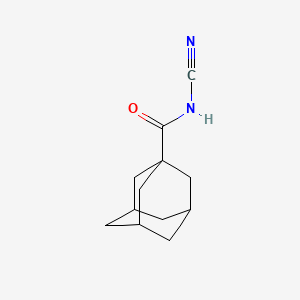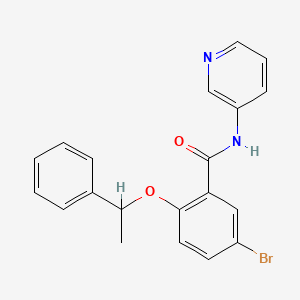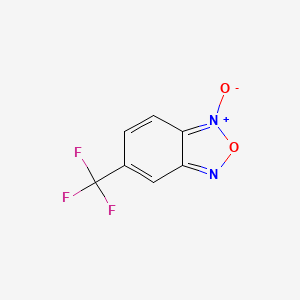
N-(2,3-dimethylphenyl)-1H-Indole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-1H-Indole-4-carboxamide: is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals due to their ability to interact with various biological targets . This compound, specifically, features an indole core substituted with a 2,3-dimethylphenyl group and a carboxamide moiety, which can contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions . The resulting indole can then be further functionalized through various reactions, such as N-alkylation or acylation, to introduce the desired substituents .
Industrial Production Methods: Industrial production of indole derivatives, including N-(2,3-dimethylphenyl)-1H-Indole-4-carboxamide, often employs scalable and efficient synthetic routes. These methods may include one-pot, multistep processes that combine Fischer indole synthesis with subsequent functionalization steps . The use of microwave irradiation and other advanced techniques can further enhance the efficiency and yield of these processes .
Análisis De Reacciones Químicas
Types of Reactions: N-(2,3-dimethylphenyl)-1H-Indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
Chemistry: N-(2,3-dimethylphenyl)-1H-Indole-4-carboxamide is used as a building block in organic synthesis.
Biology and Medicine: Indole derivatives, including this compound, have shown promise in biological and medicinal research. They exhibit a range of biological activities, such as antiviral, anticancer, and anti-inflammatory properties . These compounds can interact with multiple biological targets, making them valuable in drug discovery and development .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their ability to form stable and colorful compounds makes them useful in various applications .
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-1H-Indole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The indole core can bind to various receptors and enzymes, modulating their activity. The carboxamide moiety can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
- N-(2,3-Dimethylphenyl)-4-indoline carboxamide
- N-(2,3-Dimethylphenyl)-4-oxoindole carboxamide
- N-(2,3-Dimethylphenyl)-4-hydroxyindole carboxamide
Comparison: N-(2,3-dimethylphenyl)-1H-Indole-4-carboxamide is unique due to its specific substitution pattern on the indole core. The presence of the 2,3-dimethylphenyl group and the carboxamide moiety can influence its chemical reactivity and biological activity compared to other similar compounds . For example, the indoline derivative may exhibit different binding properties and biological effects due to the reduced aromaticity of the indoline ring .
Propiedades
Fórmula molecular |
C17H16N2O |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
N-(2,3-dimethylphenyl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C17H16N2O/c1-11-5-3-7-15(12(11)2)19-17(20)14-6-4-8-16-13(14)9-10-18-16/h3-10,18H,1-2H3,(H,19,20) |
Clave InChI |
XCFFONUUWDPQNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C2=C3C=CNC3=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(4-Chlorophenoxy)propan-2-yl]-2-(4-chlorophenyl)oxirane](/img/structure/B8618588.png)


![rel-(1S,2R,5S)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B8618598.png)

![2-chloro-4-[5-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]pyrimidine](/img/structure/B8618607.png)




